molecular formula C18H32O2 B14425164 6,11-Hexadecadien-1-ol, acetate, (E,Z)- CAS No. 83483-57-2

6,11-Hexadecadien-1-ol, acetate, (E,Z)-

Cat. No.: B14425164
CAS No.: 83483-57-2
M. Wt: 280.4 g/mol
InChI Key: YABSIULMMGXUKC-BIXBEFAMSA-N
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Description

6,11-Hexadecadien-1-ol, acetate, (E,Z)- is a diunsaturated fatty acid ester characterized by a 16-carbon chain with double bonds at positions 6 and 11 in an E,Z (trans,cis) configuration. The acetylation of the hydroxyl group likely modifies its bioactivity and toxicity profile, though specific studies on the acetate form are sparse.

Its isomerism and double bond positioning critically influence its biological interactions.

Properties

CAS No.

83483-57-2

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

[(6E,11Z)-hexadeca-6,11-dienyl] acetate

InChI

InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7,11-12H,3-5,8-10,13-17H2,1-2H3/b7-6-,12-11+

InChI Key

YABSIULMMGXUKC-BIXBEFAMSA-N

Isomeric SMILES

CCCC/C=C\CCC/C=C/CCCCCOC(=O)C

Canonical SMILES

CCCCC=CCCCC=CCCCCCOC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,11-Hexadecadien-1-ol, acetate, (E,Z)- typically involves the esterification of 6,11-hexadecadien-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in large-scale production .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6,11-Hexadecadien-1-ol, acetate, (E,Z)- is extensively studied for its role as a sex pheromone in various insect species. It is used in the development of pheromone traps for pest control in agriculture. Additionally, it serves as a model compound in the study of pheromone biosynthesis and signaling pathways in insects .

Mechanism of Action

The compound exerts its effects by binding to specific olfactory receptors in insects, triggering a behavioral response. The molecular targets are typically olfactory receptor neurons located in the antennae of insects. The binding of the pheromone to these receptors activates a signaling cascade that leads to changes in behavior, such as attraction or mating .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 6,11-Hexadecadien-1-ol, acetate, (E,Z)- and analogous compounds:

Compound Name Double Bond Positions Configuration Molecular Formula Applications Toxicity Profile References
6,11-Hexadecadien-1-ol, acetate, (E,Z)- 6,11 E,Z C₁₈H₃₂O₂ Research interest (potential pheromone) Hepatotoxic (alcohol form) ; acetate toxicity unreported
7,11-Hexadecadien-1-yl acetate 7,11 Z,Z/Z,E C₁₈H₃₂O₂ Insect pheromone (Gossyplure® for pink bollworm) Low toxicity in pest control
Z,Z-11,13-Hexadecadien-1-ol acetate 11,13 Z,Z C₁₈H₃₂O₂ Unspecified (structural analog) Not reported
E-11-Octadecen-1-ol acetate 11 (C18 chain) E C₂₀H₃₈O₂ Research (plant-insect interactions) Not reported
Key Observations:

Double Bond Position and Bioactivity :

  • The 6,11 and 7,11 positional isomers differ significantly in applications. The 7,11 isomer (Gossyplure®) is a commercial pheromone for pest control, while the 6,11 analog remains understudied but may share similar ecological roles .
  • The E,Z configuration in the 6,11 compound contrasts with the Z,Z/Z,E mix in Gossyplure, which is critical for pheromone receptor specificity in target insects .

Environmental stability varies: Pheromone acetates like Gossyplure exhibit linear release profiles in controlled conditions but degrade faster in sunlight and heat .

Synthesis and Purification :

  • Acetates are typically synthesized via acetylation of alcohols using acetic anhydride, as seen in (Z)-11-Hexadecenyl acetate production .
  • Isomer ratios (e.g., Z,Z vs. Z,E) must be tightly controlled for pheromone efficacy, requiring precise synthetic routes .

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